(Formylmethyl)triphenylphosphonium chloride
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Overview
Description
(Formylmethyl)triphenylphosphonium chloride, also known as 2-Oxoethyltriphenylphosphonium chloride, is a chemical compound with the molecular formula C20H18ClOP and a molecular weight of 340.78 g/mol . It is a phosphonium salt that is commonly used in organic synthesis, particularly in the preparation of various phosphorus ylides and as a reactant in hydroazidation reactions .
Mechanism of Action
Target of Action
It is used as a reactant in various chemical reactions .
Mode of Action
(Formylmethyl)triphenylphosphonium chloride is used in hydroazidation reactions for the preparation of a-azido alcohols . It is also used in the preparation of a prodrug (2-hydroxyamino-vinyl)-triphenylphosphonium (HVTP), which acts as an inhibitor of peroxidase activity and apoptosis . Furthermore, it is used in intramolecular [4 + 3] cycloaddition reactions .
Biochemical Pathways
Its use in the preparation of a prodrug that inhibits peroxidase activity suggests that it may influence pathways involving peroxidase enzymes .
Result of Action
Its use in the preparation of a prodrug that inhibits peroxidase activity suggests that it may have effects on cellular processes involving these enzymes .
Action Environment
Its safety data sheet suggests that it should be stored at temperatures between 2-8°c , indicating that temperature may play a role in its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Formylmethyl)triphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with formaldehyde or acetaldehyde in the presence of hydrochloric acid . The reaction typically occurs under inert atmospheric conditions to prevent oxidation and degradation of the product. The compound is obtained as a solid with a melting point of 209-212°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(Formylmethyl)triphenylphosphonium chloride undergoes various chemical reactions, including:
Hydroazidation Reactions: Used in the preparation of α-azido alcohols.
Cycloaddition Reactions: Involved in intramolecular [4 + 3] cycloaddition reactions.
Prodrug Preparation: Utilized in the synthesis of prodrugs like (2-hydroxyamino-vinyl)-triphenyl-phosphonium, which inhibit peroxidase activity and apoptosis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aromatic amines, isopropanol, and various nucleophiles containing carbonyl groups . Reaction conditions often involve moderate temperatures and inert atmospheres to maintain the stability of the compound .
Major Products Formed
The major products formed from reactions involving this compound include α-azido alcohols, carbo- and heterocyclic systems, and various phosphorus ylides .
Scientific Research Applications
(Formylmethyl)triphenylphosphonium chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- (Methoxymethyl)triphenylphosphonium chloride
- (Chloromethyl)triphenylphosphonium chloride
- (Triphenylphosphoranylidene)acetaldehyde
Uniqueness
(Formylmethyl)triphenylphosphonium chloride is unique due to its specific ability to participate in hydroazidation and cycloaddition reactions, as well as its role in the preparation of prodrugs that inhibit peroxidase activity and apoptosis . Its stability and reactivity under various conditions make it a versatile reagent in organic synthesis .
Properties
CAS No. |
62942-43-2 |
---|---|
Molecular Formula |
C20H18BrOP |
Molecular Weight |
385.2 g/mol |
IUPAC Name |
2-oxoethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C20H18OP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-16H,17H2;1H/q+1;/p-1 |
InChI Key |
ONKFMORVDUPLGP-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)[P+](CC=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Pictograms |
Corrosive; Irritant |
Synonyms |
2-Oxoethyl)triphenyl-phosphonium Chloride; (2-Oxoethyl)triphenylphosphonium Chloride; F 0031 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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